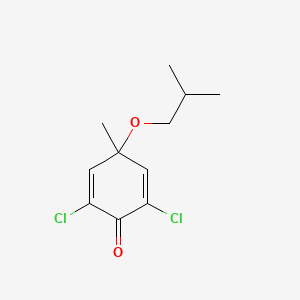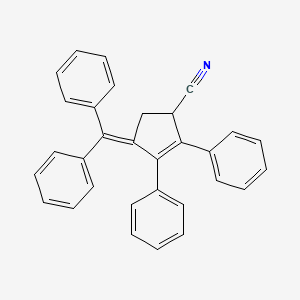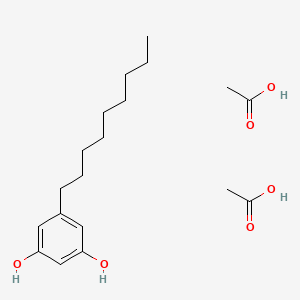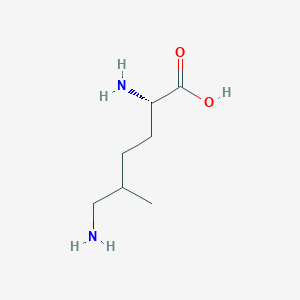![molecular formula C16H18INS2 B14588816 5-[Methyl(propyl)amino]thianthren-5-ium iodide CAS No. 61558-86-9](/img/structure/B14588816.png)
5-[Methyl(propyl)amino]thianthren-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Methyl(propyl)amino]thianthren-5-ium iodide is a chemical compound with the molecular formula C13H18INS It is a quaternary ammonium salt, which means it contains a nitrogen atom with four organic substituents, giving it a formal positive charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(propyl)amino]thianthren-5-ium iodide typically involves the reaction of thianthrene with methyl(propyl)amine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes:
Reactant Purity: High-purity thianthrene and methyl(propyl)amine
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Crystallization or recrystallization from suitable solvents
Analyse Chemischer Reaktionen
Types of Reactions
5-[Methyl(propyl)amino]thianthren-5-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction can lead to the formation of thianthrene derivatives
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Thianthrene sulfoxide or sulfone
Reduction: Thianthrene derivatives with reduced sulfur atoms
Substitution: N-alkyl or N-acyl thianthrene derivatives
Wissenschaftliche Forschungsanwendungen
5-[Methyl(propyl)amino]thianthren-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a bioactive compound in antimicrobial studies
Medicine: Explored for its potential therapeutic effects in treating certain diseases
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 5-[Methyl(propyl)amino]thianthren-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity
Modulate Receptor Function: By interacting with cell surface receptors, it can alter signal transduction pathways
Disrupt Cellular Processes: By interfering with cellular processes, it can induce cell death or inhibit cell proliferation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thianthrene: The parent compound of 5-[Methyl(propyl)amino]thianthren-5-ium iodide
N-Methylthianthrene: A similar compound with a methyl group attached to the nitrogen atom
N-Propylthianthrene: A similar compound with a propyl group attached to the nitrogen atom
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61558-86-9 |
|---|---|
Molekularformel |
C16H18INS2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-methyl-N-propylthianthren-5-ium-5-amine;iodide |
InChI |
InChI=1S/C16H18NS2.HI/c1-3-12-17(2)19-15-10-6-4-8-13(15)18-14-9-5-7-11-16(14)19;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZYNNHWPAYYEMPF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCN(C)[S+]1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)

![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)


![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
